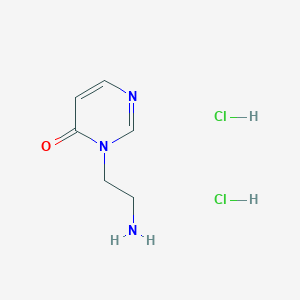

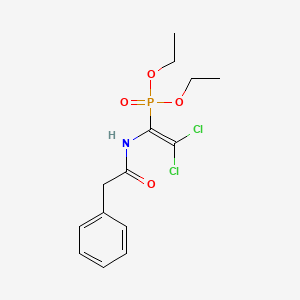

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, tryptamine, which bears a close structural and chemical similarity to the neurotransmitter serotonin and melatonin, has been studied using molecular dynamics complemented with functional density calculations .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has demonstrated the synthesis of new derivatives from 3,4-dihydropyrimidin-2(1H)-one frameworks, exploring their potential biological activities. For instance, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin, examining their cytotoxic activities against human liver and breast cancer cell lines, highlighting the role of dihydropyrimidinones in developing cancer treatments Kökbudak et al., 2020.

Catalysis and Synthesis Methodology

The compound has also been central to advancements in synthesis methods. Peng and Deng (2001) discussed the use of ionic liquids as catalysts for synthesizing 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, showcasing an environmentally friendly approach to chemical synthesis Peng & Deng, 2001.

Antiproliferative Properties

The exploration of antiproliferative properties of dihydropyrimidinone derivatives signifies another area of interest. Hranjec et al. (2012) synthesized novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, assessing their antiproliferative activity against several human cancer cell lines, contributing to the search for new anticancer agents Hranjec, Pavlović, & Karminski-Zamola, 2012.

Synthetic Utility and Drug Design

The compound's derivatives have shown significant utility in drug design. Gangjee et al. (2008) synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the synthesis and potential therapeutic applications of dihydropyrimidinone derivatives Gangjee, Qiu, Li, & Kisliuk, 2008.

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as imidazole, have a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to diverse biological activities .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes at the molecular and cellular levels . .

Biochemical Pathways

Compounds with similar structures, such as imidazole derivatives, are known to affect various biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds are known to have diverse biological activities, suggesting that this compound may also have various effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

3-(2-aminoethyl)pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c7-2-4-9-5-8-3-1-6(9)10;;/h1,3,5H,2,4,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCNIZMFGMQUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN(C1=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)

![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)